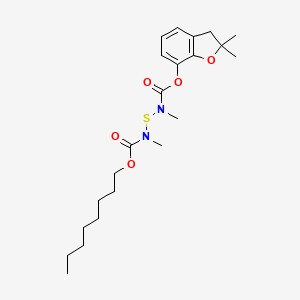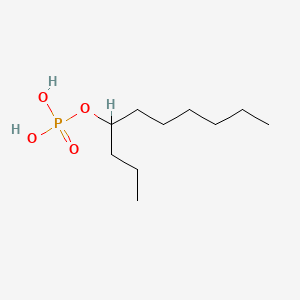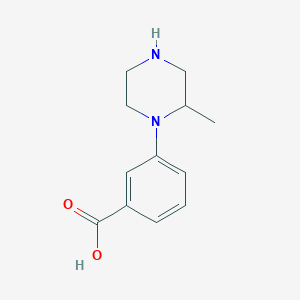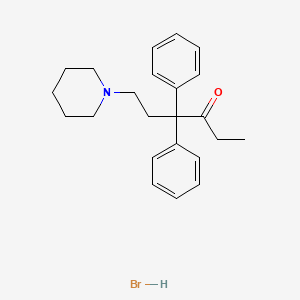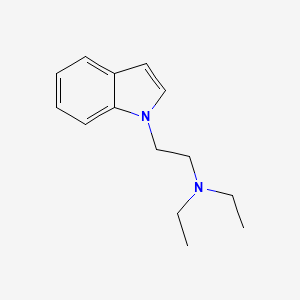
Indole, 1-(2-diethylaminoethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indole, 1-(2-diethylaminoethyl)- is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. The indole ring system is a common structural motif in many biologically active compounds, making it an important target for synthetic chemists.
Preparation Methods
The synthesis of indole derivatives, including Indole, 1-(2-diethylaminoethyl)-, can be achieved through various methods. One common approach involves the Fischer indole synthesis, which typically uses phenylhydrazine and an aldehyde or ketone under acidic conditions . Another method involves the cyclization of ortho-substituted anilines or halobenzenes followed by C–C or C–N bond formation . Industrial production methods often employ catalytic processes and green chemistry principles, such as using ionic liquids, water as a solvent, or microwave irradiation .
Chemical Reactions Analysis
Indole, 1-(2-diethylaminoethyl)- undergoes various chemical reactions, including:
Oxidation: Indoles can be oxidized to form indole-2,3-diones using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of indoles can yield indolines, typically using hydrogenation or metal hydrides.
Cycloaddition: Indoles can participate in cycloaddition reactions to form complex heterocyclic structures.
Scientific Research Applications
Indole, 1-(2-diethylaminoethyl)- has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of Indole, 1-(2-diethylaminoethyl)- involves its interaction with various molecular targets and pathways. Indoles can bind to receptors such as the aryl hydrocarbon receptor (AhR) and modulate gene expression . They also influence signaling pathways involved in cell growth, differentiation, and apoptosis, contributing to their biological activities .
Comparison with Similar Compounds
Indole, 1-(2-diethylaminoethyl)- can be compared with other indole derivatives such as:
Tryptophan: An essential amino acid and precursor to serotonin.
Serotonin: A neurotransmitter involved in mood regulation.
Vinblastine: An indole alkaloid used as an anticancer agent.
Sumatriptan: A medication used to treat migraines.
The uniqueness of Indole, 1-(2-diethylaminoethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.
Properties
CAS No. |
72395-46-1 |
|---|---|
Molecular Formula |
C14H20N2 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
N,N-diethyl-2-indol-1-ylethanamine |
InChI |
InChI=1S/C14H20N2/c1-3-15(4-2)11-12-16-10-9-13-7-5-6-8-14(13)16/h5-10H,3-4,11-12H2,1-2H3 |
InChI Key |
WIQQTANXCCVPOY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-Methyl-2-(3-methyl-2-butenyl)-3-cyclohexen-1-YL]ethan-1-one](/img/structure/B13764571.png)
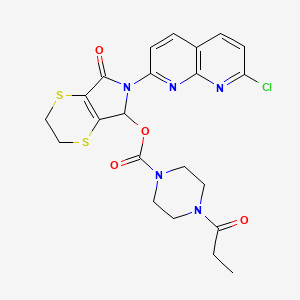
![Bicyclo[2.1.0]pent-2-ene](/img/structure/B13764585.png)
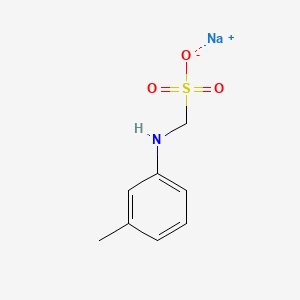
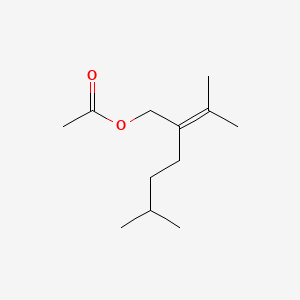
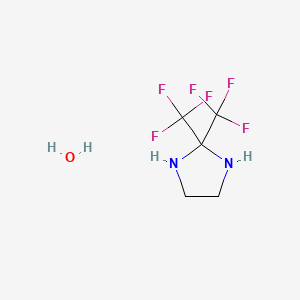
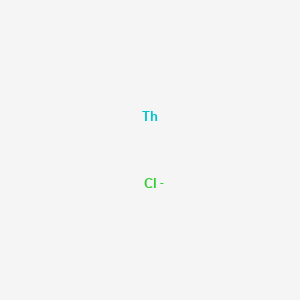

![Benzoic acid, 3,3'-[(2-sulfo-1,4-phenylene)bis(azo)]bis[6-hydroxy-, trisodium salt](/img/structure/B13764632.png)
